molecular formula C9H13IN2O2 B2908272 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 957513-68-7

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2908272
CAS No.: 957513-68-7
M. Wt: 308.119
InChI Key: RFTNCLLMSSGBOO-UHFFFAOYSA-N
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Description

4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived carboxylic acid with the molecular formula C₉H₁₃IN₂O₂ and a molecular weight of 308.12 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, an iodine atom at the 4-position, and a butanoic acid side chain at the 1-position. The iodine substituent distinguishes it from non-halogenated analogs, conferring unique steric, electronic, and physicochemical properties.

Properties

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTNCLLMSSGBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of a butanoic acid group. One common method includes the following steps:

    Iodination of 3,5-dimethyl-1H-pyrazole: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form 4-iodo-3,5-dimethyl-1H-pyrazole.

    Introduction of Butanoic Acid Group: The iodinated pyrazole is then reacted with butanoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the butanoic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the butanoic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The closest analog is 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (C₉H₁₄N₂O₂; MW 182.22 g/mol), which lacks the iodine atom at the pyrazole 4-position ( ). Other hypothetical analogs include halogen-substituted derivatives (e.g., Cl, Br) or alkyl variants (e.g., methyl, ethyl). Below is a comparative analysis:

Table 1: Comparison of 4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid with Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Pyrazole 4-position) Predicted logP* Solubility (Water) Key Properties
This compound C₉H₁₃IN₂O₂ 308.12 Iodo 2.1 Low High lipophilicity; potential radiopharmaceutical utility
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid C₉H₁₄N₂O₂ 182.22 Hydrogen 0.8 Moderate Higher solubility; simpler synthesis
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (hypothetical) C₉H₁₃ClN₂O₂ 216.67 Chloro 1.3 Moderate Intermediate lipophilicity; smaller steric bulk
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (hypothetical) C₉H₁₃BrN₂O₂ 261.12 Bromo 1.7 Low-Moderate Larger halogen; moderate reactivity

*logP values estimated using fragment-based methods (iodo > bromo > chloro > hydrogen).

Impact of Substituents on Physicochemical Properties

  • Molecular Weight and Lipophilicity: The iodine atom increases molecular weight by ~126 g/mol compared to the non-iodinated analog (182.22 → 308.12 g/mol). This elevates lipophilicity (logP ≈ 2.1), reducing aqueous solubility but enhancing membrane permeability .
  • Electronic Effects : Iodine’s moderate electronegativity (2.66) may slightly withdraw electron density from the pyrazole ring, altering the acidity of the carboxylic acid group (pKa ≈ 4.5–5.0, estimated).

Biological Activity

4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H14IN3O2. Its structure features a pyrazole ring substituted with an iodine atom and a butanoic acid moiety, which may influence its biological interactions.

Research suggests that compounds containing the pyrazole structure exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on specific kinases involved in cancer progression, such as FLT3 and CDK kinases .
  • Antiproliferative Activity : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways like AKT and ERK .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits antiproliferative effects against various cancer cell lines.
Kinase Inhibition Potential to inhibit FLT3 and CDK kinases, crucial for cancer cell growth and survival.
Apoptosis Induction Induces programmed cell death in cancer cells through modulation of survival pathways.
Low Cytotoxicity Demonstrates relatively low toxicity in preclinical models compared to other anticancer agents.

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:

  • FLT3 Inhibition Study : A derivative demonstrated potent inhibition against FLT3 with an IC50 value in the nanomolar range, leading to significant tumor regression in xenograft models .
  • CDK Inhibition Research : Compounds similar to this compound showed promising results in inhibiting CDK2 and CDK6, suggesting potential applications in treating leukemia .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazole ring appears critical for enhancing biological activity. For instance, the introduction of iodine at position 4 has been associated with increased potency against certain cancer types. The butanoic acid side chain may also contribute to solubility and bioavailability.

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